molecular formula C8H12O4 B14277317 Methyl 2-(ethoxymethylidene)-3-oxobutanoate CAS No. 137024-37-4

Methyl 2-(ethoxymethylidene)-3-oxobutanoate

Cat. No.: B14277317
CAS No.: 137024-37-4
M. Wt: 172.18 g/mol
InChI Key: YNIBFTZCNSFNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethoxymethylidene)-3-oxobutanoate: is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is notable for its unique structure, which includes an ethoxymethylidene group and a 3-oxobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethoxymethylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Chemistry: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this ester is utilized in the production of fragrances, flavors, and pharmaceuticals. Its unique structure makes it valuable in the formulation of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to form corresponding acids and alcohols. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

  • Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
  • Methyl 2-(methoxymethylidene)-3-oxobutanoate
  • Ethyl 2-(methoxymethylidene)-3-oxobutanoate

Comparison: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. The presence of the ethoxymethylidene group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

137024-37-4

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(ethoxymethylidene)-3-oxobutanoate

InChI

InChI=1S/C8H12O4/c1-4-12-5-7(6(2)9)8(10)11-3/h5H,4H2,1-3H3

InChI Key

YNIBFTZCNSFNRK-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.